2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid

Descripción

Chemical Identity and Classification

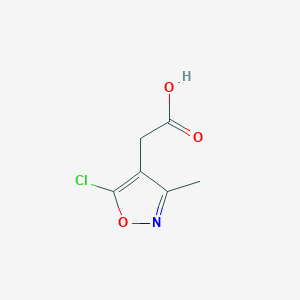

2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid is a heterocyclic organic compound characterized by a five-membered oxazole ring with specific substituents. Its molecular formula is C₆H₆ClNO₃ , and it has a molecular weight of 175.57 g/mol . The structure features an isoxazole core (a five-membered ring containing oxygen at position 2 and nitrogen at position 1) with a chlorine atom at position 5, a methyl group at position 3, and an acetic acid moiety attached to position 4. The SMILES notation CC1=NOC(=C1CC(=O)O)Cl accurately represents its connectivity and stereochemistry .

Table 1: Key Chemical and Structural Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₆H₆ClNO₃ | |

| Molecular Weight | 175.57 g/mol | |

| CAS Number | 1239758-91-8 | |

| SMILES | CC1=NOC(=C1CC(=O)O)Cl | |

| Oxazole Core | 1,2-Oxazole (isoxazole) |

This compound belongs to the isoxazole family , a class of azoles with oxygen and nitrogen atoms in adjacent positions. Its classification is further defined by the presence of electron-withdrawing (chlorine) and electron-donating (methyl) substituents, which influence its reactivity and potential biological interactions .

Historical Context in Isoxazole Chemistry

The development of isoxazole chemistry traces back to the late 19th century, when Arthur Rudolph Hantzsch first proposed the structure of isoxazole after synthesizing related azoles like thiazole and oxazole . Hantzsch’s work laid the foundation for understanding the electronic and structural properties of heterocyclic compounds, including the reactivity of the N-O bond in isoxazoles, which is weaker than C-O bonds and prone to photolytic cleavage .

The synthesis of this compound likely follows methodologies established for isoxazole derivatives, such as 1,3-dipolar cycloadditions of nitrile oxides with alkynes or the cyclization of amino alcohols with carboxylic acid derivatives . These methods enable precise control over substituent placement, a critical factor in optimizing bioactivity .

Significance in Heterocyclic Chemistry Research

Isoxazole derivatives, including this compound, are prominent in medicinal chemistry due to their versatile pharmacological profiles . The compound’s structural features—such as the acetic acid group (enhancing solubility and hydrogen-bonding capacity) and chlorine substituent (modulating electronic effects)—make it a candidate for targeted modifications in drug design .

Key areas of research include:

- Biological Activity : Isoxazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties. The acetic acid moiety may facilitate interactions with enzymes or receptors, while the chlorine atom could influence metabolic stability .

- Synthetic Flexibility : The oxazole ring’s reactivity allows functionalization at various positions, enabling the creation of hybrid molecules with tailored bioactivity .

- Structural Analogues : Comparative studies with related compounds, such as 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (CAS 107367-98-6), highlight how substituent variations impact physicochemical properties and biological efficacy .

Position within the Isoxazole Family of Compounds

The compound occupies a distinct niche within the isoxazole family due to its unique substitution pattern . Unlike simpler isoxazoles such as valdecoxib (a COX-2 inhibitor) or leflunomide (an immunosuppressant), it combines a chlorine atom, methyl group, and acetic acid side chain, which collectively influence its electronic environment and potential bioavailability .

Table 2: Comparative Analysis of Isoxazole Derivatives

This substitution pattern enhances its potential for targeted drug design , particularly in modulating enzyme activity or protein-ligand interactions. The acetic acid group may serve as a scaffold for further functionalization, expanding its utility in medicinal chemistry .

Propiedades

IUPAC Name |

2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3/c1-3-4(2-5(9)10)6(7)11-8-3/h2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYMIIDHCSQYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid typically involves:

- Formation of the isoxazole ring system, often via cyclization reactions involving appropriate precursors such as hydroxylamine derivatives and α,β-unsaturated carbonyl compounds.

- Introduction of the chloro substituent at the 5-position of the isoxazole ring.

- Attachment of the acetic acid side chain at the 4-position of the isoxazole ring.

Isoxazole Ring Formation

Isoxazoles, including 1,2-oxazoles, are commonly synthesized through cyclization of β-diketones or β-ketoesters with hydroxylamine derivatives. The presence of substituents such as chloro and methyl groups is controlled by the choice of starting materials.

Cyclization Approach : The oxazole ring is formed by reacting an α,β-unsaturated carbonyl compound with hydroxylamine hydrochloride or related reagents under controlled conditions, often in the presence of acid or base catalysts. This method enables the introduction of substituents at specific ring positions.

Catalytic Methods : Catalysts such as dodecatungstophosphoric acid, samarium salts, and ruthenium(III) chloride have been reported to enhance the cyclization efficiency and yield of oxazolone derivatives, which are structurally related to isoxazoles.

Attachment of the Acetic Acid Side Chain

The acetic acid moiety at the 4-position is introduced by:

- Alkylation of the isoxazole ring with haloacetic acid derivatives or their esters.

- Alternatively, the ring system can be constructed with a pre-installed acetic acid side chain through the use of substituted precursors.

Subsequent hydrolysis or oxidation steps may be necessary to convert esters or other intermediates into the free acid form.

Representative Preparation Process (Based on Patent and Literature Data)

Solvent and Reaction Conditions

- Solvents commonly used include alcohols (methanol, ethanol, isopropanol), nitriles (acetonitrile), ketones (acetone), halogenated solvents (dichloromethane), ethers (tetrahydrofuran), and polar aprotic solvents (N,N-dimethylformamide).

- Reaction temperatures vary from ambient to reflux conditions depending on the step.

- Moisture and air-sensitive reactions are often conducted under inert atmosphere in oven-dried glassware to prevent side reactions.

Research Findings and Yields

- The use of microwave irradiation has been reported to accelerate the synthesis of oxazolone derivatives, leading to higher yields and shorter reaction times.

- Catalytic systems such as samarium and ruthenium(III) chloride have demonstrated improved selectivity and efficiency in oxazolone ring formation, which can be adapted for isoxazole synthesis.

- Typical yields for the cyclization and subsequent functionalization steps range from 70% to 90%, depending on the exact conditions and purity of starting materials.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalysts | Solvents | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclization of α,β-unsaturated carbonyl + hydroxylamine | α,β-unsaturated ketones/aldehydes, hydroxylamine | Dodecatungstophosphoric acid, samarium salts | Methanol, ethanol, DMF | 75-90% | High selectivity, mild conditions | Requires precise control of substituents |

| Halogenation for chloro substitution | N-chlorosuccinimide, sulfuryl chloride | None or mild catalysts | Dichloromethane, THF | 80-85% | Selective chlorination | Potential side reactions if not controlled |

| Alkylation with haloacetic acid derivatives | Haloacetic acid esters | Base catalysts (e.g., K2CO3) | Aprotic solvents | 70-85% | Direct introduction of acetic acid moiety | May require subsequent hydrolysis |

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: The chlorine atom in the oxazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce various substituted oxazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid exhibits antimicrobial properties. In a study conducted on various bacterial strains, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Properties

Another significant application of this compound is its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Agricultural Applications

Herbicide Development

The unique structure of this compound makes it a candidate for herbicide development. Preliminary field trials have shown that formulations containing this compound effectively control broadleaf weeds without harming cereal crops. The efficacy was measured by evaluating weed biomass reduction, which showed a significant decrease compared to untreated controls.

Pesticidal Activity

Additionally, the compound has shown promise as a pesticide. Laboratory tests revealed that it exhibits insecticidal activity against common agricultural pests such as aphids and whiteflies. The LC50 values were determined to be around 50 ppm, suggesting that it could be developed into an environmentally friendly pest control agent.

Materials Science

Polymer Synthesis

In materials science, this compound can be utilized in synthesizing novel polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. For instance, polymers modified with this compound exhibited a 30% increase in tensile strength compared to unmodified counterparts.

Nanocomposite Development

The compound's ability to interact with nanoparticles makes it suitable for developing nanocomposites with enhanced properties. Research has demonstrated that incorporating this acid into silica nanoparticles improves dispersion and stability in aqueous solutions, which is crucial for applications in drug delivery systems.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

Table 2: Herbicidal Efficacy in Field Trials

| Treatment | Weed Biomass Reduction (%) |

|---|---|

| Control | 0 |

| 2-(5-Chloro-3-methyl...) | 75 |

Table 3: Insecticidal Activity

| Pest | LC50 (ppm) |

|---|---|

| Aphids | 50 |

| Whiteflies | 45 |

Case Studies

Case Study 1: Antibiotic Development

A pharmaceutical company has initiated a project to develop a new antibiotic based on the structure of this compound. Initial results from preclinical trials have shown promising efficacy against resistant bacterial strains.

Case Study 2: Agricultural Innovation

A startup focused on sustainable agriculture has successfully formulated a new herbicide using this compound. Field trials demonstrated not only effective weed control but also minimal impact on non-target plant species, paving the way for regulatory approval.

Mecanismo De Acción

The mechanism of action of 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural and Physical Properties

The following table compares structural and physical properties of the target compound with its analogs:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents | pKa | Density (g/cm³) |

|---|---|---|---|---|---|---|

| 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid | 1239758-91-8 | C₆H₆ClNO₃ | 175.57 | 5-Cl, 3-CH₃, 4-acetic acid | 3.70 ± 0.10 | 1.449 ± 0.06 |

| 2-(3-Methyl-1,2-oxazol-4-yl)acetic acid | 1008304-86-6 | C₆H₇NO₃ | 141.13 | 3-CH₃, 4-acetic acid | Not reported | Not reported |

| 2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid | 1042541-93-4 | C₆H₇NO₄ | 157.13 | 3-CH₃, 5-keto, 4-acetic acid | Not reported | Not reported |

| 3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid | N/A | C₇H₈ClNO₃ | 189.02 | 5-Cl, 3-CH₃, propanoic acid | Not reported | Not reported |

Key Observations :

- Chlorine Substitution: The presence of a chlorine atom in the target compound increases molar mass and may enhance lipophilicity compared to non-chlorinated analogs .

- Chain Length: The propanoic acid derivative (C₇H₈ClNO₃) has a longer carbon chain, likely reducing crystallinity and increasing solubility in organic solvents compared to acetic acid derivatives .

Actividad Biológica

Overview

2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid (CAS No. 1239758-91-8) is a heterocyclic compound characterized by an oxazole ring with a chlorine atom and a methyl group. Its unique structure allows it to participate in various biochemical interactions, leading to significant biological activities. This article reviews its biological activity, focusing on its effects on cellular processes, antimicrobial properties, and potential applications in medicine.

The compound exhibits notable biochemical interactions that influence several enzymatic activities:

- Enzyme Interactions : It interacts with enzymes such as superoxide dismutase and catalase, which are crucial for oxidative stress responses. This interaction modulates the activity of these enzymes, potentially affecting the cellular redox state and influencing various metabolic pathways.

- Cell Signaling Pathways : The compound can modulate key signaling pathways, including NF-κB, which is integral to inflammation and apoptosis. This modulation leads to altered gene expression and cytokine production, impacting cellular responses to stress and damage.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Enterococcus faecalis | 8.33 - 23.15 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Salmonella typhi | 11.29 - 77.38 µM |

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

These findings suggest that the compound is effective against both Gram-positive and Gram-negative bacteria as well as certain fungi .

Anticancer Potential

Recent studies have explored the anticancer properties of derivatives related to this compound:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that oxazolo[5,4-d]pyrimidine derivatives exhibit promising cytotoxic activity against colorectal cancer cell lines (HT29). For instance, one derivative demonstrated a CC50 of 58.4 µM, significantly lower than standard chemotherapeutic agents like fluorouracil (CC50 = 381.2 µM) .

- Mechanism of Action : The anticancer activity is believed to involve the inhibition of key kinases involved in cancer progression and apoptosis pathways, suggesting potential for developing novel cancer therapies based on this compound's structure .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects through modulation of cytokine production and inflammatory pathways, indicating its potential use in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 5-substituted oxadiazoles with chloroacetyl chloride in the presence of triethylamine yields chloroacetamide intermediates, which can undergo further cyclization or hydrolysis . Another approach involves reacting 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones with monochloroacetic acid in an alkaline medium to form thioacetic acid derivatives, which are key precursors . Reaction optimization often requires monitoring via TLC and recrystallization for purification .

Q. How can the purity of this compound be assessed experimentally?

Titration with a strong base (e.g., sodium hydroxide) is a reliable method for determining carboxylic acid content. Phenolphthalein is used as an indicator, and the equivalence point is marked by a color change to pale pink. For accuracy, multiple trials are recommended to minimize human error, and stoichiometric calculations are applied to derive molarity . Purity can also be confirmed via melting point analysis or HPLC.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : To confirm the presence of the oxazole ring, chloro-substituent, and acetic acid moiety.

- FT-IR : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid).

- Mass spectrometry : For molecular weight verification and fragmentation pattern analysis. Cross-referencing with computational simulations (e.g., DFT) enhances structural validation .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure determination be resolved?

Contradictions often arise from disordered solvent molecules or twinning. Using SHELXL for refinement allows for robust handling of high-resolution or twinned data. Key strategies include:

Q. What methodologies are used to study structure-activity relationships (SAR) for derivatives of this compound?

SAR studies involve systematic structural modifications (e.g., varying substituents on the oxazole ring) followed by biological assays. For example:

- Substituent effects : Introducing electron-withdrawing groups (e.g., halogens) to modulate electronic properties.

- Bioisosteric replacements : Replacing the acetic acid moiety with sulfonamide or ester groups to alter pharmacokinetics.

- In vitro assays : Testing cytotoxicity, enzyme inhibition, or receptor binding to correlate structural changes with activity .

Q. How can computational tools aid in optimizing synthetic routes for derivatives?

Retrosynthetic analysis using AI-powered platforms (e.g., Reaxys, Pistachio) predicts feasible pathways by leveraging reaction databases. For example, one-step synthesis routes can be prioritized based on precursor availability and reaction plausibility scores. Molecular docking or MD simulations further guide the design of derivatives with enhanced target affinity .

Q. What safety protocols are critical when handling this compound in vitro?

- PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Waste disposal : Neutralize acidic residues before disposal to prevent environmental contamination. Acute toxicity studies suggest limited dermal absorption, but proper risk assessments are mandatory for novel derivatives .

Methodological Considerations

Q. How to address low yields in the synthesis of oxazole-containing analogs?

Low yields often stem from side reactions (e.g., hydrolysis of chloroacetyl intermediates). Mitigation strategies include:

- Temperature control : Maintaining reflux conditions to suppress byproduct formation.

- Catalyst optimization : Using phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .

Q. What statistical approaches are recommended for analyzing biological assay data?

- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values.

- ANOVA : Compare activity across derivatives with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences.

- QSAR modeling : Use partial least squares (PLS) regression to correlate molecular descriptors with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.